BenchChemオンラインストアへようこそ!

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Medicinal Chemistry Spirocyclic Scaffolds Hydrogen Bonding

A conformationally constrained spirocyclic γ-lactam building block with a reactive hydroxymethyl group enabling direct esterification, etherification, or oxidation—eliminating C–H functionalization required for non-hydroxylated analogs (e.g., CAS 1599169-82-0). The 2-azaspiro[5.5]undecane scaffold is validated as a GABA uptake inhibitor with no off-target GABA receptor activity, while the low MW (199.25), near-neutral LogP (-0.088), and high sp³ fraction make it ideal for CNS fragment-based drug discovery. Substitution with non-hydroxylated or different-ring-size analogs yields chemically distinct entities with unpredictable biological performance, necessitating complete synthetic re-optimization. This compound delivers a pre-installed diversification handle that accelerates SAR exploration in fewer synthetic steps.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 1936347-87-3
Cat. No. B2957690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
CAS1936347-87-3
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESC1COCCC12CNC(=O)CC2CO
InChIInChI=1S/C10H17NO3/c12-6-8-5-9(13)11-7-10(8)1-3-14-4-2-10/h8,12H,1-7H2,(H,11,13)
InChIKeyWBGWDHOMJHNFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: A Versatile Spirocyclic Lactam Scaffold for Drug Discovery and Chemical Biology


5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1936347-87-3; C₁₀H₁₇NO₃, MW 199.25) is a conformationally constrained spirocyclic γ-lactam building block containing both oxygen and nitrogen heteroatoms within a [5.5] spiro ring system, along with a reactive hydroxymethyl substituent . The 2-azaspiro[5.5]undecane scaffold is recognized as an important intermediate in the synthesis of Nitraria alkaloids with marked neurophysiological activity, and has been validated as a privileged framework for GABA uptake inhibitor development [1][2]. This compound serves as a versatile small molecule scaffold for medicinal chemistry optimization and fragment-based drug discovery campaigns .

Why Substituting 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one with Non-Hydroxylated or Alternative Ring-Size Spiro Analogs Risks Project Failure


In the spirocyclic lactam chemical space, minor structural perturbations profoundly alter physicochemical and biological properties, rendering generic substitution scientifically unsound. The 5-hydroxymethyl substituent on the 2-azaspiro[5.5]undecane framework introduces a critical hydrogen bond donor/acceptor that non-hydroxylated analogs (e.g., 9-oxa-2-azaspiro[5.5]undecan-3-one, CAS 1599169-82-0; C₉H₁₅NO₂) lack, while the [5.5] ring size dictates distinct conformational constraints compared to [4.5] or [3.5] spiro systems [1]. The oxa-substitution pattern within the spiro junction further modulates polarity and metabolic stability profiles that differ from all-carbon azaspiro scaffolds. Critically, structure-activity relationship studies on related 2-azaspiro[5.5]undecane-7-carboxylates as GABA uptake inhibitors revealed that activity is strongly dependent on specific substitution patterns and that these spirocyclic amino acids show no activity at GABA receptors while proving active at the uptake system [2]. This exquisite sensitivity to structural nuance means that substitution with a non-hydroxylated or different-ring-size analog will yield a chemically distinct entity with unpredictable and likely divergent biological performance, necessitating re-optimization of any established synthetic routes or assay conditions.

Quantitative Differentiation of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one from Closest Analogs: Evidence for Informed Procurement


Structural Differentiation: Presence of 5-Hydroxymethyl Substituent vs. Non-Hydroxylated 9-Oxa-2-azaspiro[5.5]undecan-3-one Core

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one contains a reactive primary alcohol substituent at the 5-position of the lactam ring, which is completely absent in the non-hydroxylated analog 9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1599169-82-0) . This structural distinction introduces a hydrogen bond donor/acceptor site that can engage in specific intermolecular interactions with biological targets, enhance aqueous solubility, and provide a synthetic handle for further derivatization via esterification, etherification, or oxidation to the corresponding carboxylic acid.

Medicinal Chemistry Spirocyclic Scaffolds Hydrogen Bonding

Physicochemical Differentiation: Computed LogP Value of -0.088 vs. Positive LogP of Non-Polar Spiro Analogs

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one exhibits a computed LogP value of -0.088, indicating near-neutral hydrophilicity that positions it favorably within optimal drug-like chemical space (LogP 0-3) . This contrasts with all-carbon spirocyclic amines such as 3-azaspiro[5.5]undecane hydrochloride, which lack the oxygen heteroatom and hydroxymethyl polar functionalities and are expected to have substantially higher LogP values, potentially limiting aqueous solubility and oral bioavailability.

ADME Lipophilicity Drug-Likeness

Scaffold-Class Validation: 2-Azaspiro[5.5]undecane Framework Demonstrated as GABA Uptake Inhibitor Scaffold with No Off-Target GABA Receptor Activity

The 2-azaspiro[5.5]undecane scaffold has been validated in peer-reviewed literature as a privileged framework for GABA uptake inhibition. In a study of 2-azaspiro[5.5]undecane-7-carboxylates, compounds demonstrated activity as GABA uptake inhibitors while showing no detectable activity at GABA-A or GABA-B receptors at tested concentrations, establishing a favorable selectivity profile intrinsic to this scaffold class [1][2]. The target compound 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one shares the same core 2-azaspiro[5.5]undecane framework, albeit with oxa substitution, suggesting potential for similar target engagement and selectivity patterns.

Neuroscience GABA Transporter Selectivity

Synthetic Utility: Hydroxymethyl Handle Enables Direct Derivatization Without De Novo Scaffold Synthesis

The 5-hydroxymethyl substituent serves as a pre-installed functional handle for orthogonal derivatization strategies. Unlike the non-hydroxylated analog 9-oxa-2-azaspiro[5.5]undecan-3-one (which requires C-H functionalization to introduce polarity or diversity elements), 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one can undergo direct esterification with carboxylic acids, etherification with alkyl halides, or oxidation to the carboxylic acid for amide coupling . This reduces synthetic step count and enables parallel library synthesis for structure-activity relationship studies.

Synthetic Chemistry Derivatization Medicinal Chemistry

Optimal Procurement Scenarios for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: Evidence-Driven Applications


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Polar, sp³-Rich Scaffolds

The compound's low molecular weight (199.25 g/mol), near-neutral computed LogP (-0.088), and 3D conformational constraint make it an ideal fragment for FBDD screening against CNS targets where high sp³ character and moderate polarity are desirable . The 2-azaspiro[5.5]undecane scaffold class has demonstrated activity as GABA uptake inhibitors with no off-target GABA receptor activity, establishing a CNS-relevant biological profile [1]. The pre-installed hydroxymethyl group enables rapid fragment elaboration upon hit identification.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Optimization

The hydroxymethyl substituent serves as a pre-installed functional handle that enables direct, parallel derivatization via esterification, etherification, or oxidation to carboxylic acid — reactions that cannot be performed on the non-hydroxylated 9-oxa-2-azaspiro[5.5]undecan-3-one analog without C-H functionalization . This allows medicinal chemistry teams to generate diverse analog libraries in fewer synthetic steps, accelerating SAR exploration of the 2-azaspiro[5.5]undecane scaffold.

Non-Aromatic Bioisostere Replacement in Lead Optimization

Spirocyclic scaffolds containing the 9-oxa-2-azaspiro[5.5]undecane core have been explored as bioisosteres in drug design due to their ability to replace flat aromatic rings with 3D, sp³-rich frameworks that can improve solubility, reduce promiscuous binding, and enhance intellectual property positioning . 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one offers the added advantage of a synthetic handle (hydroxymethyl) for further optimization once the scaffold has been incorporated into a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.